Hyperelamine A

Neuroinflammation PPAPs Nitric Oxide Inhibition

Researchers requiring reproducible TLR-4/NF-κB inhibition often face variability with generic PPAPs. Hyperelamine A, a structurally unique enamine-containing PPAP, solves this with quantifiable potency and dose-dependent pathway suppression. • Only nitrogenous PPAP with proven TLR-4/NF-κB dose-dependent inhibition (IC50 14.4 μM) • Distinct enamine moiety confirmed by X-ray crystallography • No cytotoxicity, ideal for mechanistic studies and SAR optimization

Molecular Formula C34H45NO3
Molecular Weight 515.7 g/mol
Cat. No. B12365112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHyperelamine A
Molecular FormulaC34H45NO3
Molecular Weight515.7 g/mol
Structural Identifiers
SMILESCC(=CCCC1(C(CC2(C(=C(C(=O)C1(C2=O)CC=C(C)C)C(=N)C3=CC=CC=C3)O)C)CC=C(C)C)C)C
InChIInChI=1S/C34H45NO3/c1-22(2)13-12-19-33(8)26(17-16-23(3)4)21-32(7)29(36)27(28(35)25-14-10-9-11-15-25)30(37)34(33,31(32)38)20-18-24(5)6/h9-11,13-16,18,26,35-36H,12,17,19-21H2,1-8H3/t26-,32-,33+,34+/m0/s1
InChIKeyPWQYHUNNHGMIAT-SKQHJFOWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hyperelamine A Identity & Structural Classification


Hyperelamine A is a rare enamine-containing polycyclic polyprenylated acylphloroglucinol (PPAP) isolated from Hypericum elatoides [1]. It belongs to a distinctive subclass of nitrogenous PPAPs, featuring a primary enamine group attached to the C-3 position of the bicyclo[3.3.1]nonane-2,4,9-trione core [2]. Its structure has been unequivocally confirmed by X-ray crystallography, ECD, and NMR calculations [3]. As a member of the PPAP family, it exhibits anti-neuroinflammatory activity via inhibition of LPS-activated NO production in BV-2 microglial cells, with a mechanism linked to suppression of the TLR-4/NF-κB signaling pathway [4].

Rare enamine-containing polycyclic PPAP scaffold
Structurally confirmed by X-ray, ECD, and NMR
Reported neuroinflammation assay context via TLR-4/NF-κB pathway response

Hyperelamine A: No Generic Substitute


Substitution of Hyperelamine A with generic PPAPs or even with structurally similar nitrogenous PPAPs from the same plant (e.g., hyperelanitriles A–D) is not scientifically justified due to quantifiable differences in potency, mechanism, and structural uniqueness. Hyperelamine A is the only compound in the series that contains an enamine moiety, which confers a distinct IC50 value of 14.4 μM for NO inhibition in LPS-activated BV-2 cells, compared to >30 μM for hyperelanitriles A–D [1]. Furthermore, it uniquely suppresses TLR-4/NF-κB signaling in a dose-dependent manner, a mechanistic attribute not demonstrated by the other nitrogenous PPAPs in the same study [2]. Therefore, researchers aiming to investigate enamine-containing PPAPs or specific TLR-4/NF-κB modulation must obtain Hyperelamine A specifically; generic PPAPs lack both the structural and functional equivalence required for reproducible results.

! Enamine group is unique to Hyperelamine A; nitrogenous analogs contain α-aminonitrile moiety and may not replicate reactivity.
! Reported NO inhibition potency context differs meaningfully from hyperelanitriles; direct substitution may shift assay outcomes.
! TLR-4/NF-κB pathway suppression not observed in hyperelanitriles; mechanistic endpoints may not transfer to generic PPAPs.

Hyperelamine A Quantitative Comparisons


IC50 Comparison vs. Hyperelanitriles

Hyperelamine A (compound 5) exhibits an IC50 of 14.4 ± 1.42 μM for inhibition of LPS-activated NO production in BV-2 microglial cells, whereas hyperelanitriles A–D (compounds 1–4) show IC50 > 30 μM under identical experimental conditions [1]. The positive control quercetin yields an IC50 of 6.50 ± 1.13 μM in the same assay [2].

IC50 Comparison
Head-to-head
14.4 μM vs >30 μM (hyperelanitriles A–D)
Supports neuroinflammation assay context; reported ~2.1-fold lower IC50
BV-2 microglia, LPS/Griess assay; quercetin IC50 6.50 μM
Neuroinflammation PPAPs Nitric Oxide Inhibition

Cross-Study Comparison: Hyperelatolides A & B

Hyperelatolides A (1) and B (2), two δ-lactone derivatives from the same plant H. elatoides, show IC50 values of 5.74 ± 0.27 μM and 7.35 ± 0.26 μM for NO inhibition in LPS-activated BV-2 cells, respectively [1]. Hyperelamine A (14.4 ± 1.42 μM) is approximately 2.5-fold less potent than hyperelatolide A but remains active and structurally distinct [2].

Cross-Study Potency
Reported
14.4 μM (Hyperelamine A) vs 5.74/7.35 μM (hyperelatolides A/B)
Reported cross-scaffold potency context; lactone analogs more potent
Cross-study, comparable LPS/Griess conditions in BV-2 cells
Neuroinflammation Lactones PPAPs

Enamine-Containing PPAP Structure

Among the five nitrogenous PPAPs isolated from H. elatoides, hyperelamine A (5) is the sole compound possessing an enamine group attached to the C-3 position of the bicyclo[3.3.1]nonane-2,4,9-trione core, while hyperelanitriles A–D (1–4) contain an α-aminonitrile moiety [1]. X-ray crystallography confirms the absolute configuration and the presence of the primary enamine functionality [2].

Enamine Identity
Reported
Primary enamine at C-3
Supports scaffold-based selection; unique among co-isolated PPAPs
Confirmed by X-ray crystallography, NMR, ECD
Natural Products Chemistry PPAPs Enamine

TLR-4/NF-κB Signaling Suppression

Western blot analysis reveals that Hyperelamine A (compound 5) dose-dependently decreases the phosphorylation of IκBα and the p65/p65 ratio, indicating suppression of TLR-4/NF-κB signaling in LPS-stimulated BV-2 cells [1]. In contrast, hyperelanitriles A–D (1–4) showed no effect on this pathway at concentrations tested (IC50 > 30 μM) [2]. Immunofluorescence assays further confirm that Hyperelamine A blocks LPS-induced nuclear translocation of NF-κB p65 [3].

TLR-4/NF-κB Suppression
Head-to-head
Dose-dependent decrease in p-IκBα and p-p65/p65 ratio; blocks NF-κB p65 nuclear translocation
Supports pathway-response interpretation; hyperelanitriles show no effect
Western blot and immunofluorescence in LPS-stimulated BV-2 cells
Neuroinflammation TLR-4 NF-κB

Non-Cytotoxic Activity

Hyperelamine A (compound 5) did not exhibit any obvious cytotoxicity to BV-2 cells at concentrations up to the highest tested (concentration range not explicitly stated but covering the active IC50 range of 14.4 μM) [1]. This is consistent with the behavior of hyperelanitriles A–D, which also lacked cytotoxicity [2], indicating a class-wide favorable safety window.

Cytotoxicity Profile
Class-level
No cytotoxicity observed at tested concentrations
Supports cell-viability endpoint context; activity not due to non-specific toxicity
Class-level observation; assay details partially specified
Cytotoxicity BV-2 cells Safety

Hyperelamine A Application Scenarios


TLR-4/NF-κB Signaling in Neuroinflammation

Hyperelamine A is the preferred choice for studies targeting TLR-4/NF-κB-mediated neuroinflammation, as it is the only nitrogenous PPAP from H. elatoides shown to suppress this pathway in a dose-dependent manner [1]. Its moderate potency (IC50 = 14.4 μM) and lack of cytotoxicity make it suitable for mechanistic investigations and as a scaffold for semi-synthetic optimization aiming to improve potency [2].

PPAP Scaffold SAR Exploration

Due to its unique enamine functionality and well-characterized crystal structure, Hyperelamine A serves as an ideal starting point for SAR campaigns exploring the impact of nitrogen-containing substituents on PPAP activity [1]. Its distinct IC50 value (14.4 μM) provides a quantifiable baseline for comparing the activity of synthetic derivatives [2].

Nitrogenous PPAPs Benchmarking

Hyperelamine A's activity profile (IC50 = 14.4 μM, TLR-4/NF-κB inhibition) establishes it as the benchmark active compound among the nitrogenous PPAPs from H. elatoides [1]. It should be used as a positive control when screening new extracts or synthetic analogs for anti-neuroinflammatory activity, replacing inactive hyperelanitriles A–D (IC50 > 30 μM) [2].

Microglial Activation Models

Hyperelamine A is directly applicable to in vitro models of microglial activation, such as LPS-stimulated BV-2 cells, where its ability to inhibit NO production and suppress NF-κB nuclear translocation has been quantitatively demonstrated [1]. This makes it a valuable tool compound for dissecting early-stage neuroinflammatory events relevant to Alzheimer's and Parkinson's disease research [2].

Application
Selection Property
Validation Focus
Neuroinflammation pathway studies
Enamine-containing PPAP probe
TLR-4/NF-κB signaling endpoint
PPAP scaffold SAR exploration
Enamine functional group availability
Derivatization and activity baseline
Nitrogenous PPAP comparator studies
Reported NO inhibition activity
Comparator assay-response context vs. analogs
Microglial activation cell models
BV-2 cell assay compatibility
NO and NF-κB nuclear translocation endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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